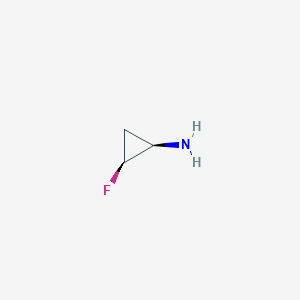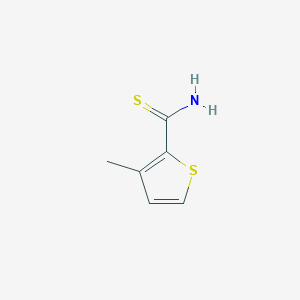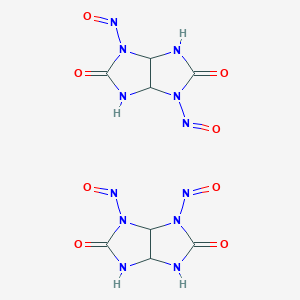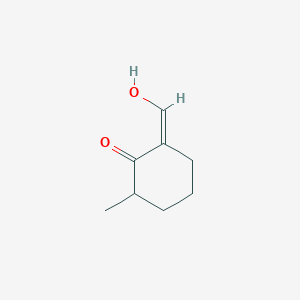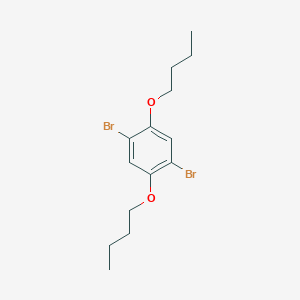
1,4-Dibromo-2,5-dibutoxybenzene
Overview
Description
1,4-Dibromo-2,5-dibutoxybenzene is a chemical compound with the molecular formula C14H20Br2O2 . It has an average mass of 380.115 Da and a monoisotopic mass of 377.983002 Da . The molecule is essentially planar, with a maximum deviation from the best plane of the non-H atoms of 0.054 (2) for the O atoms .
Molecular Structure Analysis
The asymmetric unit of the title compound, C14H20Br2O2, contains one half-molecule located on an inversion centre . The butoxy group adopts a fully extended all-trans conformation .Physical And Chemical Properties Analysis
1,4-Dibromo-2,5-dibutoxybenzene has a molecular formula of C14H20Br2O2, an average mass of 380.115 Da, and a monoisotopic mass of 377.983002 Da .Scientific Research Applications
1. Polymer Synthesis
1,4-Dibromo-2,5-dibutoxybenzene has been utilized in the synthesis of various polymers. For instance, it has been used in the creation of chiral conjugated polymers that exhibit strong green-blue fluorescence, suggesting potential applications in polarized light-emitting sensors (Cheng et al., 2005). Additionally, its combination with other monomers has led to the development of conjugated copolymers with strong green fluorescence, indicating possible uses in electro-optical molecular sensors (Cheng Yi-xiang, 2005).
2. Organic Synthesis
This chemical has been employed as a precursor in various organic transformations, particularly those involving the formation of benzynes. Its derivatives, such as 1,2-dibromo-3-iodobenzene, have been used as intermediates in syntheses based on regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
3. Polymer Characterization and Properties
Studies have shown that polymers derived from 1,4-Dibromo-2,5-dibutoxybenzene exhibit high solubility in common organic solvents and can be processed into films. For example, poly(p-phenylene) graft copolymers with polytetrahydrofuran/polystyrene side chains demonstrate this solubility and have been characterized using various analytical techniques (Cianga, Hepuzer, & Yagcı, 2002).
4. Electrochemical Applications
The electrochemical properties of polymers containing 1,4-Dibromo-2,5-dibutoxybenzene have been explored. Polymers like poly(1,4-diethynyl-2,5-dibutoxybenzene) have been synthesized and exhibit photoconductivity, which could have implications for materials in electronic devices (Okawa & Uryu, 1990).
5. Sensor Development
This compound has been used in the development of fluorescence sensors. A polymer created from 1,4-dibutoxy-2,5-diethynylbenzene has demonstrated responsiveness to various metal ions, particularly Hg2+, suggesting its potential as a selective fluorescence sensor for mercury detection (Huang et al., 2010).
properties
IUPAC Name |
1,4-dibromo-2,5-dibutoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2O2/c1-3-5-7-17-13-9-12(16)14(10-11(13)15)18-8-6-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQQVOXIIWKRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1Br)OCCCC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348680 | |
| Record name | 1,4-dibromo-2,5-dibutoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dibromo-2,5-dibutoxybenzene | |
CAS RN |
128915-84-4 | |
| Record name | 1,4-Dibromo-2,5-dibutoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128915-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-dibromo-2,5-dibutoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-Chloro-6-iodoanilino)phenyl]acetic acid](/img/structure/B137453.png)


![1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone](/img/structure/B137457.png)
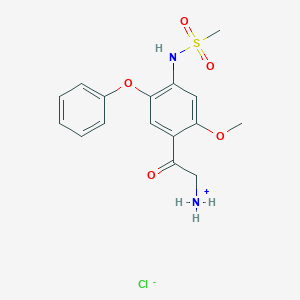
![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)
![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)
